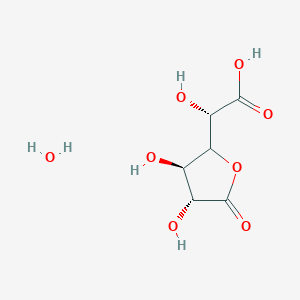
2,2-Dimethyl-1,3-dioxolan-4-one
Overview
Description
2,2-Dimethyl-1,3-dioxolan-4-one can be prepared via condensation reaction between glycolic acid and acetone in the presence of P2O5 in diethyl ether.
Mechanism of Action
Target of Action
2,2-Dimethyl-1,3-dioxolan-4-one is a chemical compound that is primarily used in the synthesis of various N,N-disubstituted amides of glycolic acid . These amides can have a wide range of applications, depending on their specific structures and properties .
Mode of Action
The compound is prepared via a condensation reaction between glycolic acid and acetone in the presence of P2O5 in diethyl ether . It can then be used in the synthesis of various N,N-disubstituted amides of glycolic acid, such as N,N-diethyl-2-hydroxyacetamide, N,N-di(n-butyl)-2-hydroxyacetamide, N,N-di(n-hexyl)-2-hydroxyacetamide, 4-hydroxyacetylpiperidine, 4-hydroxyacetylmorpholine, and N-ethyl-N-phenyl-2-hydroxyacetamide .
Pharmacokinetics
Its physical properties such as boiling point (41 °c) and density (0989 g/mL at 25 °C) have been reported .
Result of Action
The result of the action of this compound is the synthesis of various N,N-disubstituted amides of glycolic acid . These amides can have a wide range of applications, depending on their specific structures and properties .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For example, its synthesis requires the presence of P2O5 in diethyl ether . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH and the presence of other chemicals in the environment .
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxolan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(2)7-3-4(6)8-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUCOZWILDFXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403513 | |
| Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4158-86-5 | |
| Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2,2-Dimethyl-1,3-dioxolan-4-one and its derivatives?
A: A novel method for synthesizing this compound has been reported []. Additionally, arylmethylene-substituted derivatives can be efficiently synthesized via Horner-Wadsworth-Emmons (HWE) alkenations of aromatic aldehydes with a specific phosphonate reagent [, ]. This method provides good yields (79-88%) and predominantly the E-configured products.
Q2: How does this compound react with amines?
A: this compound reacts with secondary amines to yield amides of glycolic acid [, ]. This reaction offers a convenient route to access these valuable compounds.
Q3: Can this compound derivatives be used in the synthesis of natural products?
A: Yes, arylmethylene-substituted 2,2-dimethyl-1,3-dioxolan-4-ones have been employed in the synthesis of (Z)-configured pulvinones [, ]. These compounds are naturally occurring pigments with various biological activities. The synthesis involves a tandem Claisen condensation/transesterification reaction with arylacetate enolates.
Q4: What is the polymerization behavior of this compound?
A: Research indicates that this compound undergoes radical copolymerization with various monomers like styrene, methyl methacrylate, and vinyl acetate []. Notably, the polymerization occurs selectively at the vinyl group without any ring-opening, highlighting its potential for creating novel polymers.
Q5: Have computational studies been conducted on this compound?
A: Yes, ab initio molecular orbital calculations have been performed on this compound to investigate its reactivity compared to similar compounds like methyl α-methoxyacrylate and vinyl ether []. These calculations provide insights into the electronic structure and reactivity of this molecule.
Q6: What is known about the photochemical behavior of this compound derivatives?
A: Studies on 5-deoxy-1,2-O-isopropylidene-β-D-threo-pentofuranos-3-ulose, a this compound derivative, show its propensity to undergo photo-induced rearrangements and ring expansions upon UV irradiation []. The products formed are dependent on factors like solvent and temperature.
Q7: Can this compound derivatives undergo Pummerer-type cyclizations?
A: Yes, a Pummerer-type cyclization has been developed using N-benzyl glyoxamides, which can be prepared from this compound []. This reaction leads to the formation of 4-sulfanyltetrahydroisoquinolinones, which are important intermediates in the synthesis of ecteinascidin 597 analogues, a potent anti-tumour natural product [].
Q8: Are there any known applications of this compound in materials science?
A: While not explicitly discussed in the provided papers, the polymerization behavior of this compound [] suggests its potential use in developing novel polymeric materials. Further research in this area could explore its applicability in various material science domains.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


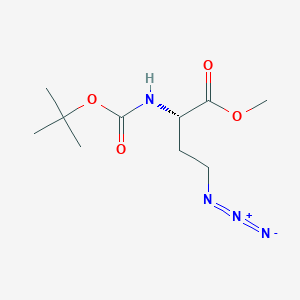
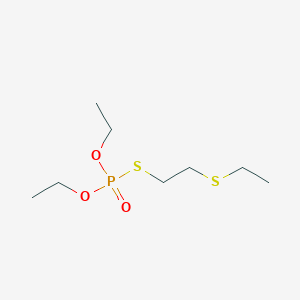



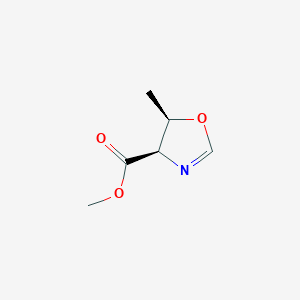


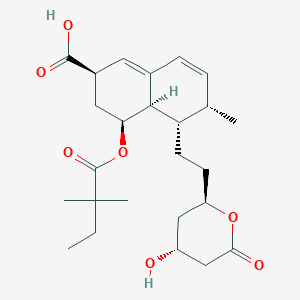


![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
